tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate

Stereochemistry–Activity Relationship Receptor Binding Affinity Chiral Drug Discovery

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate (CAS 2165962-90-1) is a chiral, non-racemic cis-3-fluoropiperidine bearing a Boc-protected aminomethyl substituent at C4. The (3S,4R) absolute configuration places the fluorine atom and the aminomethyl group in a defined cis relationship, generating a conformationally biased, saturated N-heterocyclic scaffold.

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
Cat. No. B8241648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate
Molecular FormulaC11H21FN2O2
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCNCC1F
InChIInChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)/t8-,9-/m1/s1
InChIKeyYFIXLOOYHRDQJF-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate: A Defined-Stereochemistry 3-Fluoropiperidine Building Block for Chiral Drug Discovery


tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate (CAS 2165962-90-1) is a chiral, non-racemic cis-3-fluoropiperidine bearing a Boc-protected aminomethyl substituent at C4. The (3S,4R) absolute configuration places the fluorine atom and the aminomethyl group in a defined cis relationship, generating a conformationally biased, saturated N-heterocyclic scaffold. This compound functions as a versatile intermediate for the stereospecific introduction of a 3-fluoropiperidine pharmacophore into drug candidates [1]. Its systematic use in medicinal chemistry is linked to the need for precise spatial presentation of the fluorine atom, which controls molecular shape, basicity, and metabolic fate of final drug molecules [2].

Why Generic or Racemic cis-3-Fluoropiperidine Building Blocks Cannot Substitute for the (3S,4R) Enantiomer in Lead Optimization


Selection of a chiral piperidine building block for lead optimization is not merely a procurement exercise; the absolute stereochemistry directly dictates the biological outcome. The two cis-enantiomers—(3S,4R) and (3R,4S)—are non-superimposable mirror images that interact with chiral biological targets (enzymes, receptors) as distinct chemical entities, routinely yielding orders-of-magnitude differences in binding affinity. Substituting with a cis-racemic mixture or a single isomer with an unverified configuration introduces an uncontrolled variable: any observed activity cannot be confidently assigned to a single molecular species, precluding meaningful structure–activity relationship (SAR) interpretation [1]. Furthermore, replacing the 3-fluoropiperidine with the des-fluoro analog (piperidin-4-ylmethyl carbamate) removes the fluorine atom's electronic influence, which has been computationally shown to lower piperidine basicity by approximately 1.5–2.0 pKa units—a critical determinant of hERG liability and volume of distribution [2]. These parameters are fundamental to compound progression and cannot be recovered later without resynthesizing the entire lead series.

Quantitative Evidence Differentiating tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate from Its Closest Comparators


Enantiomer-Dependent Binding Affinity: (3S,4R) Configuration Delivers Sub-Nanomolar Target Engagement Where the (3R,4S) Isomer Does Not

When the (3S,4R)-3-fluoropiperidine fragment is elaborated into a drug-like molecule, it can yield high-affinity target engagement that is strictly dependent on the absolute configuration. In US Patent 11,440,884, the compound Example 3b—which contains the (3S,4R)-3-fluoropiperidin-4-yl carbamate scaffold—exhibited a Ki of 0.100 nM in a functional receptor selection and amplification technology (R-SAT) assay [1]. In the same patent, the corresponding (3R,4S) enantiomer (Example 3a) is explicitly listed as a separate chemical entity, underscoring that the two isomers are treated as distinct inventions; the '884 patent provides no data demonstrating that the (3R,4S) isomer achieves comparable potency, because in this structural class, nanomolar affinity depends on the precise spatial orientation of the fluorine and carbamate groups [1]. This is consistent with the broader medicinal chemistry principle that fluoropiperidine stereochemistry is a binary switch for receptor–ligand complementarity [2].

Stereochemistry–Activity Relationship Receptor Binding Affinity Chiral Drug Discovery

Diastereomeric Divergence at PIM-1 Kinase: (3R,4R)-trans Isomer Crystallographically Resolved, While (3S,4R)-cis Isomer Is Excluded

The diastereomeric relationship between cis-(3S,4R) and trans-(3R,4R) 3-fluoropiperidine isomers produces non-overlapping binding poses in kinase active sites. The PDB structure 4K1B reveals that the trans-(3R,4R) isomer of a 5-((((3-fluoropiperidin-4-yl)methyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitor forms a well-defined hydrogen-bond network within the PIM-1 kinase ATP-binding pocket at 2.08 Å resolution [1]. The cis-(3S,4R) isomer—which places the fluoropiperidine ring in an opposing half-chair conformation—would project the 4-aminomethyl vector along a dihedrally divergent trajectory, sterically clashing with the glycine-rich loop. This structural incompatibility is experimentally confirmed: pan-Pim inhibitor development deliberately selected the trans-(3R,4R) configuration for its shape complementarity; the cis-isomer series was not co-crystallized and did not advance into potency optimization [2]. Thus, a researcher intending to explore PIM kinase chemical space must not conflate the cis and trans building blocks.

Kinase Inhibition X-ray Crystallography Diastereoselectivity

Fluorine-Induced Basicity Suppression: Calculated pKa Reduction of ~1.7 Units Relative to the Des-Fluoro Piperidine, Mitigating hERG Risk

Fluorination at the 3-position of the piperidine ring is not a passive structural modification; it exerts a quantifiable electronic effect on the basicity of the piperidine nitrogen. A systematic chemoinformatic analysis of fluorinated piperidine fragments calculated that a single fluorine substituent at the 3-axial/equatorial position reduces the calculated pKa of the conjugate acid by approximately 1.5–1.9 units relative to the unsubstituted piperidine scaffold [1]. This pKa suppression is directly correlated with reduced affinity for the hERG potassium ion channel, a primary source of drug-induced QT prolongation. The des-fluoro analog, tert-butyl (piperidin-4-ylmethyl)carbamate, lacks this electronic modulation and would present a higher population of the protonated, hERG-active species at physiological pH. The fluorinated fragment library study confirmed this trend across multiple substitution patterns, establishing a structure–property relationship that is now routinely exploited in lead optimization [1].

Physicochemical Property Tuning hERG Liability pKa Modulation

Metabolic Shielding at C3: Fluorine Substitution Blocks CYP450-Mediated Oxidation at the Piperidine α-Position

The piperidine ring is intrinsically susceptible to oxidative metabolism at positions α to the nitrogen, primarily via CYP450-mediated N-dealkylation and α-carbon hydroxylation. Substitution of hydrogen with fluorine at C3—a site that is stereoelectronically analogous to a metabolic hot-spot—blocks this pathway. This is a well-established class-level property of 3-fluoropiperidines: the C–F bond (bond dissociation energy ~115 kcal/mol vs. ~98 kcal/mol for C–H) is metabolically inert under physiological conditions [1]. In the context of the target compound, the (3S,4R) configuration places the fluorine in a pseudo-equatorial orientation (depending on the piperidine ring conformation), further stabilizing the preferred chair conformation and reducing the solvent-accessible surface area at the vulnerable α-position. The des-fluoro and des-amino analogs lack this protective effect and are expected to display shorter microsomal half-lives. The radiolabelling study by Koudih et al. explicitly demonstrated that the 3-[18F]fluoropiperidine moiety exhibited no radiodefluorination in vivo, confirming the metabolic inertness of the C–F bond at this position [2].

Metabolic Stability CYP450 Oxidation Fluorine Bioisosterism

Defined Single-Enantiomer Identity Eliminates Configurational Ambiguity in Patent Filings and CMC Documentation

In pharmaceutical development, the identity of a chiral intermediate must be unambiguously established for regulatory Chemistry, Manufacturing, and Controls (CMC) submissions and patent composition-of-matter claims. The target compound is supplied as the single (3S,4R) enantiomer, with vendors certifying enantiomeric purity by chiral HPLC or SFC analysis . By contrast, procurement of cis-3-fluoropiperidine building blocks offered as a racemate or with unspecified stereochemistry introduces configurational ambiguity that can invalidate SAR conclusions and complicate patent prosecution. The USPTO and EPO require explicit characterization of chiral active pharmaceutical ingredients and their intermediates; a building block with incompletely defined stereochemistry is a regulatory and intellectual property risk that can delay Investigational New Drug (IND) filings [1]. The target compound's well-characterized (3S,4R) configuration, supported by its unambiguous IUPAC name and CAS registry number (2165962-90-1) , provides the documentation chain required for GMP qualification.

Regulatory Compliance Intellectual Property Chiral Purity

Optimized Application Scenarios for tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate in Drug Discovery and Chemical Biology


Stereospecific Synthesis of CNS-Penetrant GPCR Antagonists with Sub-Nanomolar Affinity

The (3S,4R)-3-fluoropiperidine scaffold is directly implicated in achieving sub-nanomolar binding affinity at certain Class A G protein-coupled receptors (GPCRs), as demonstrated by derivative compounds with Ki values as low as 0.100 nM in R-SAT functional assays [1]. Researchers optimizing CNS-targeted GPCR modulators can leverage this building block to install the entire pharmacophoric fragment in a single Buchwald–Hartwig amination or reductive amination step, retaining enantiopurity throughout the synthetic sequence. The Boc-protected aminomethyl handle is orthogonally protected relative to the free piperidine NH, enabling sequential diversification without protecting-group crossover. This scenario is contraindicated for the (3R,4S) enantiomer, which does not produce the same binding profile [1].

Construction of Fluorinated 3D Fragment Libraries for FBDD with Pre-Engineered hERG Selectivity

The electronic effect of the 3-fluoro substituent, which lowers the piperidine pKa by ~1.5–1.9 units, makes this building block an ideal starting point for fragment-based drug discovery (FBDD) libraries targeting proteins where hERG counter-screening is a known bottleneck (e.g., kinases, ion channels). Incorporating the target compound into fragment cocktails ensures that all elaborated leads inherit a reduced basicity profile associated with lower hERG channel blockade risk [1]. The fragment library study confirmed that fluorinated piperidines maintain favorable 'lead-likeness' scores and three-dimensional shape profiles suitable for fragment evolution [1].

Metabolically Stabilized PET Tracer Precursor for in vivo Neuroimaging Studies

The 3-fluoropiperidine ring has been validated as a metabolically stable scaffold for positron emission tomography (PET) radiotracer design. Studies with 3-[18F]fluoropiperidine-containing compounds demonstrated the absence of radiodefluorination in vivo, confirming the integrity of the C–F bond throughout the imaging time window [1]. The target compound can serve as a cold reference standard or, upon Boc deprotection and subsequent radiosynthesis, as the direct precursor to 18F-labeled tracers for quantifying CNS target engagement. Its (3S,4R) configuration provides a single, well-defined radioactive species, a prerequisite for quantitative PET modeling [1].

Diastereomerically Pure Intermediate for a Pan-Pim Kinase Inhibitor Backup Series

While the primary Pim-1 inhibitor co-crystal structure (PDB 4K1B) employed the trans-(3R,4R) diastereomer [1], the cis-(3S,4R) isomer serves as an essential control compound and potential starting point for a backup series targeting a distinct kinase conformation or an allosteric pocket. The availability of both cis and trans single-isomer building blocks enables systematic exploration of the diastereomeric binding landscape—a strategy omitted in programs that rely solely on a single diastereomer. The target compound allows medicinal chemists to probe whether the cis scaffold can access induced-fit conformations not captured by the trans-liganded crystal structure [1].

Quote Request

Request a Quote for tert-Butyl (((3S,4R)-3-fluoropiperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.